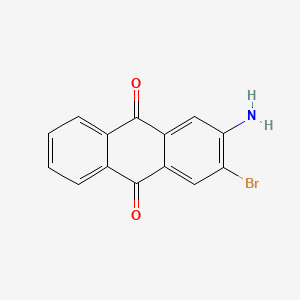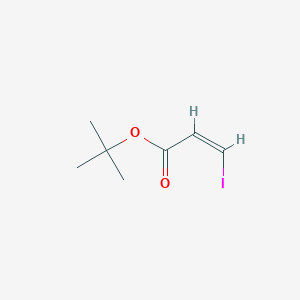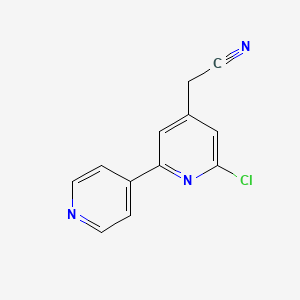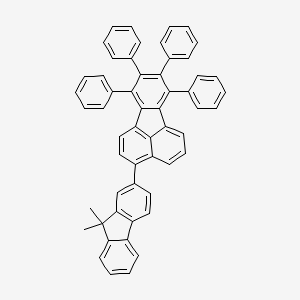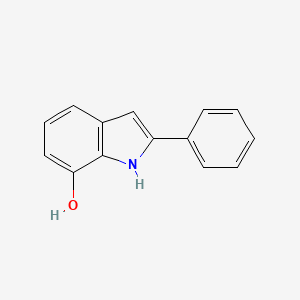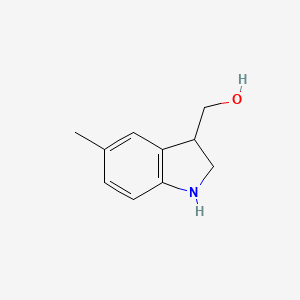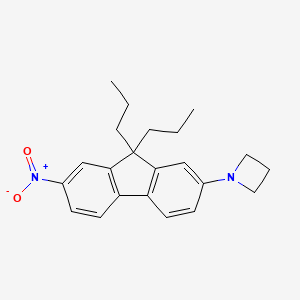![molecular formula C18H19N3O3 B13138682 (NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the core structure through a series of cyclization reactions. Key reagents and conditions include:
- Cyclization Reactions : These are often carried out under anhydrous conditions using strong acids or bases as catalysts.
- Functionalization : Introduction of the dimethylamino group and the carboxamide moiety is achieved through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
- Optimization of Reaction Conditions : Temperature, pressure, and solvent choice are critical factors.
- Purification Techniques : Methods such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Hydrogen gas, palladium catalyst.
- Substitution Reagents : Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide has diverse applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a biochemical probe to study cellular processes.
- Medicine : Explored for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide can be compared with similar compounds such as:
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-20(2)11-19-18(22)21-17-13(10-24-21)9-23-15-8-7-12-5-3-4-6-14(12)16(15)17/h3-8,11,13,17H,9-10H2,1-2H3/b19-11+ |
Clé InChI |
PXWMZQZRPPTOGP-YBFXNURJSA-N |
SMILES isomérique |
CN(C)/C=N/C(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
SMILES canonique |
CN(C)C=NC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
